2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18260115
InChI: InChI=1S/C8H13N3O2/c1-8(9,7(12)13)3-6-11-5-2-4-10-11/h2,4-5H,3,6,9H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

CAS No.:

Cat. No.: VC18260115

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid -

Specification

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name 2-amino-2-methyl-4-pyrazol-1-ylbutanoic acid
Standard InChI InChI=1S/C8H13N3O2/c1-8(9,7(12)13)3-6-11-5-2-4-10-11/h2,4-5H,3,6,9H2,1H3,(H,12,13)
Standard InChI Key QGKIUNDEIOBJQP-UHFFFAOYSA-N
Canonical SMILES CC(CCN1C=CC=N1)(C(=O)O)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid (IUPAC name: 2-amino-2-methyl-4-(pyrazol-1-yl)butanoic acid) integrates three functional domains:

  • A pyrazole ring (C₃H₃N₂), a five-membered heterocycle with adjacent nitrogen atoms.

  • A 2-amino-2-methyl substituent on the α-carbon of the butanoic acid chain.

  • A carboxylic acid terminus enabling salt formation or peptide bonding.

PropertyValue
Molecular FormulaC₈H₁₃N₃O₂
Molecular Weight183.21 g/mol
IUPAC Name2-amino-2-methyl-4-(pyrazol-1-yl)butanoic acid
Canonical SMILESCC1=CN=CN1CCC(C)(C(=O)O)N
Topological Polar Surface Area101 Ų (indicative of high solubility)

Synthesis Pathways and Optimization

Core Synthetic Strategies

The synthesis typically involves multi-step organic reactions, prioritizing the assembly of the pyrazole ring and its subsequent coupling to the amino acid backbone:

  • Pyrazole Ring Formation:

    • Cyclocondensation of hydrazines with 1,3-diketones or alkynes under catalytic conditions (e.g., Cu(I)/base systems).

    • Example: Reaction of hydrazine hydrate with acetylacetone yields 3-methylpyrazole, though the unsubstituted pyrazole requires modified precursors.

  • Amino Acid Backbone Preparation:

    • Strecker Synthesis: A protected α-aminonitrile intermediate is generated from 2-methyl-2-aminobutanal, followed by hydrolysis to the carboxylic acid.

    • Enantioselective Routes: Chiral catalysts (e.g., L-proline) may enforce stereocontrol at the α-carbon.

  • Coupling Reactions:

    • Nucleophilic substitution at the butanoic acid’s γ-position using pyrazole under Mitsunobu conditions (DEAD, PPh₃).

    • Alternative: Palladium-catalyzed cross-coupling for regioselective pyrazole attachment.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole synthesisHydrazine hydrate, acetylacetone, 80°C65–75
Amino acid protectionBoc₂O, DMAP, CH₂Cl₂90
Mitsunobu couplingPyrazole, DIAD, PPh₃, THF50–60

Pharmaceutical and Biochemical Applications

Drug Development Prospects

The pyrazole moiety is a hallmark of bioactive molecules, conferring antimicrobial, anti-inflammatory, and kinase-inhibitory properties. Hybridizing this scaffold with an amino acid backbone enhances bioavailability and tissue penetration, as evidenced by:

  • Metabolic Stability: The carboxylic acid group facilitates active transport via amino acid transporters (e.g., LAT1), bypassing first-pass metabolism.

  • Targeted Delivery: Structural analogs have shown affinity for neurotransmitter receptors, suggesting potential in neurology.

Peptide Engineering and Ligand Design

  • Peptide Backbone Modification: Incorporation into peptide chains alters conformational dynamics, enabling protease resistance or novel binding motifs.

  • Coordination Chemistry: The pyrazole’s lone pairs and carboxylic acid’s chelating capacity allow complexation with transition metals (e.g., Cu²⁺, Zn²⁺), relevant to enzyme mimicry.

Analytical Characterization Techniques

Structural Validation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (D₂O, 400 MHz): δ 1.45 (s, 3H, CH₃), 2.20–2.35 (m, 2H, CH₂), 3.90 (t, 1H, NH₂), 6.50 (d, 1H, pyrazole-H), 7.80 (d, 1H, pyrazole-H).

    • ¹³C NMR: Distinct signals for carbonyl (175 ppm) and pyrazole carbons (105–150 ppm).

  • High-Performance Liquid Chromatography (HPLC):

    • Purity >98% achieved via C18 reverse-phase column (ACN/H₂O gradient).

Mass Spectrometry

  • ESI-MS: [M+H]⁺ peak at m/z 184.1 aligns with theoretical molecular weight.

Hypothetical Biological Activity and Research Directions

Putative Mechanisms of Action

  • Enzyme Inhibition: Pyrazole derivatives often target cyclooxygenase-2 (COX-2) or carbonic anhydrase, suggesting anti-inflammatory or anticancer potential.

  • Receptor Modulation: Structural similarity to GABA derivatives hints at neuroactive properties, though in vivo studies are lacking.

Future Research Priorities

  • Toxicological Profiling: Acute and chronic toxicity assays in model organisms.

  • Structure-Activity Relationships (SAR): Systematic variation of pyrazole substituents and amino acid stereochemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator